REACTION_SMILES
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[CH2:27]([Cl:28])[Cl:29].[S:23]([Cl:24])([Cl:25])=[O:26].[c:1]1(-[c:7]2[n:8]([CH2:19][C:20](=[O:21])[OH:22])[c:9](=[O:18])[o:10][c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[Cl-:25].[c:1]1(-[c:7]2[n:8]([CH2:19][C:20](=[O:21])[OH:22])[c:9](=[O:18])[o:10][c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cn1c(-c2ccccc2)c(-c2ccccc2)oc1=O
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Name
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Type
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product
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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O=C(O)Cn1c(-c2ccccc2)c(-c2ccccc2)oc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |